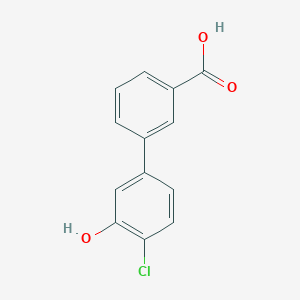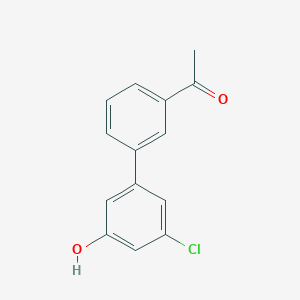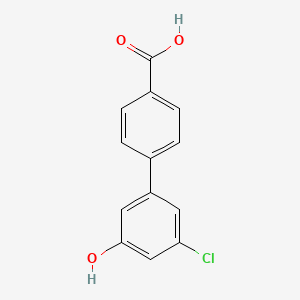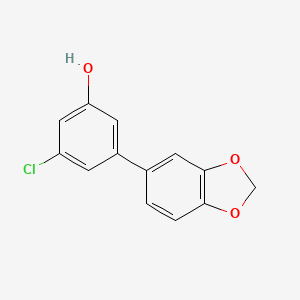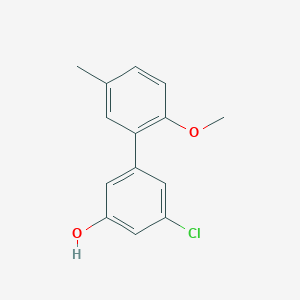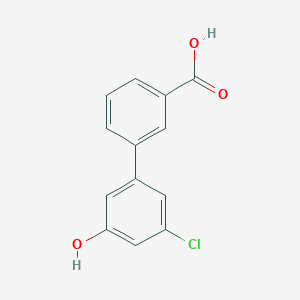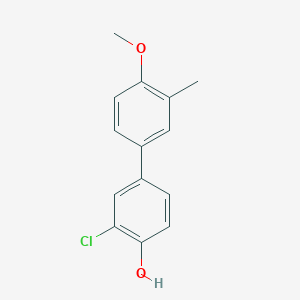
2-Chloro-4-(4-methoxy-3-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-methoxy-3-methylphenyl)phenol, 95% (2C4MMP) is a phenolic compound that has been found to have a variety of applications in the scientific community. It is a colorless to pale yellow liquid with a melting point of 45-47 degrees Celsius and a boiling point of 250-252 degrees Celsius. It has a molecular weight of 222.7 g/mol and a relative density of 1.12 g/ml. 2C4MMP is an important intermediate for the synthesis of a variety of organic compounds, and is used in a wide range of applications, including pharmaceuticals, agrochemicals, and cosmetics.
Scientific Research Applications
2-Chloro-4-(4-methoxy-3-methylphenyl)phenol, 95% has a wide range of applications in the scientific community. It is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and cosmetics. It is also used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of heterocyclic compounds. Additionally, 2-Chloro-4-(4-methoxy-3-methylphenyl)phenol, 95% has been found to have antimicrobial activity, and is being investigated for its potential use in the treatment of cancer and other diseases.
Mechanism of Action
2-Chloro-4-(4-methoxy-3-methylphenyl)phenol, 95% is believed to act as an antimicrobial agent by inhibiting the growth of bacteria and fungi. It does this by interfering with the production of proteins and other essential molecules that are needed for the growth and survival of these microorganisms. Additionally, it has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
2-Chloro-4-(4-methoxy-3-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria and fungi, and has been shown to have a wide range of antimicrobial activities. Additionally, it has been found to possess antioxidant activity, and is being investigated for its potential use in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
The use of 2-Chloro-4-(4-methoxy-3-methylphenyl)phenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available in a variety of concentrations. Additionally, it is easy to handle and store, and is relatively non-toxic. However, it should be noted that 2-Chloro-4-(4-methoxy-3-methylphenyl)phenol, 95% is a strong oxidizing agent, and should be handled with care to avoid potential hazards.
Future Directions
The potential applications of 2-Chloro-4-(4-methoxy-3-methylphenyl)phenol, 95% are vast, and there are a number of potential future directions for research. These include further investigation of its antimicrobial activity, its potential use in the treatment of cancer and other diseases, and its use as a catalyst in the synthesis of polymers. Additionally, it may be possible to use 2-Chloro-4-(4-methoxy-3-methylphenyl)phenol, 95% in the synthesis of new and improved pharmaceuticals, agrochemicals, and cosmetics.
Synthesis Methods
2-Chloro-4-(4-methoxy-3-methylphenyl)phenol, 95% is synthesized through a two-step process. In the first step, 4-methoxy-3-methylphenol is reacted with chlorine gas in aqueous solution to produce 2-chloro-4-methoxy-3-methylphenol. In the second step, the resulting compound is oxidized with sodium hypochlorite to produce 2-chloro-4-(4-methoxy-3-methylphenyl)phenol, 95%.
properties
IUPAC Name |
2-chloro-4-(4-methoxy-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-10(4-6-14(9)17-2)11-3-5-13(16)12(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZMDKBHJTUWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685968 |
Source


|
| Record name | 3-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261982-82-4 |
Source


|
| Record name | 3-Chloro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





